molecular formula C21H9Cl2N3O4 B6121217 4-Chloro-2-[6-(4-chloro-1,3-dioxoisoindol-2-yl)pyridin-2-yl]isoindole-1,3-dione

4-Chloro-2-[6-(4-chloro-1,3-dioxoisoindol-2-yl)pyridin-2-yl]isoindole-1,3-dione

Cat. No.: B6121217
M. Wt: 438.2 g/mol
InChI Key: WEMKDPCCBQQODX-UHFFFAOYSA-N
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Description

4-Chloro-2-[6-(4-chloro-1,3-dioxoisoindol-2-yl)pyridin-2-yl]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes two isoindole-1,3-dione moieties connected through a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[6-(4-chloro-1,3-dioxoisoindol-2-yl)pyridin-2-yl]isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[6-(4-chloro-1,3-dioxoisoindol-2-yl)pyridin-2-yl]isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted isoindole derivatives with various functional groups.

Scientific Research Applications

4-Chloro-2-[6-(4-chloro-1,3-dioxoisoindol-2-yl)pyridin-2-yl]isoindole-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-[6-(4-chloro-1,3-dioxoisoindol-2-yl)pyridin-2-yl]isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-[6-(4-chloro-1,3-dioxoisoindol-2-yl)pyridin-2-yl]isoindole-1,3-dione is unique due to its dual isoindole-1,3-dione structure connected through a pyridine ring. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chloro-2-[6-(4-chloro-1,3-dioxoisoindol-2-yl)pyridin-2-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H9Cl2N3O4/c22-12-6-1-4-10-16(12)20(29)25(18(10)27)14-8-3-9-15(24-14)26-19(28)11-5-2-7-13(23)17(11)21(26)30/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMKDPCCBQQODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)N(C2=O)C3=NC(=CC=C3)N4C(=O)C5=C(C4=O)C(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H9Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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